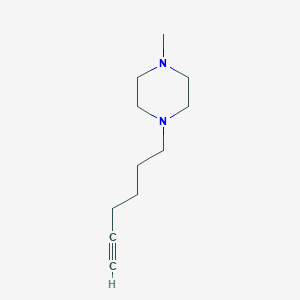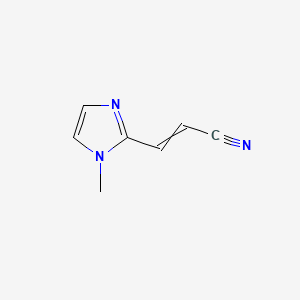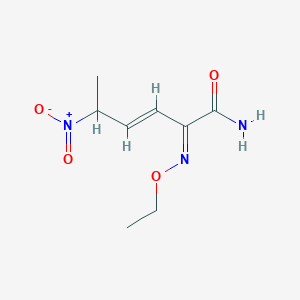
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one is a complex organic compound featuring a cyclohexane ring with a hydroxyl group and a nonanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from benzene derivatives
Attachment of the Nonanone Chain: The nonanone chain is attached to the cyclohexane ring through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the nonanone chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carbonyl group play crucial roles in its reactivity and binding to biological targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways, depending on its specific structure and functional groups.
類似化合物との比較
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one can be compared with similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Cyclohexanol: A cyclohexane ring with a hydroxyl group.
Nonanone derivatives: Compounds with varying chain lengths and functional groups attached to the nonanone chain.
The uniqueness of this compound lies in its combination of a hydroxylated cyclohexane ring and a nonanone chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC名 |
1-(6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |
InChIキー |
RNAGYCQGSMZTOH-WOZGUONDSA-N |
異性体SMILES |
CCCCCCCCC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O |
正規SMILES |
CCCCCCCCC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


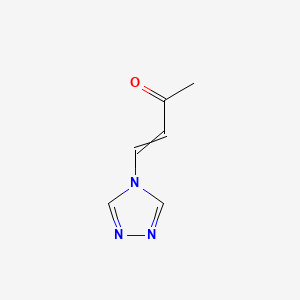
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
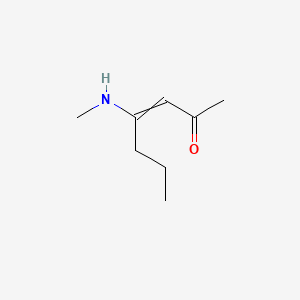
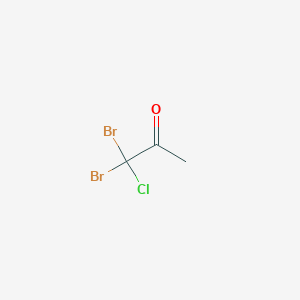
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)



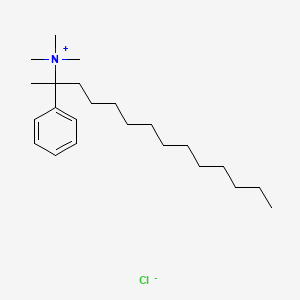
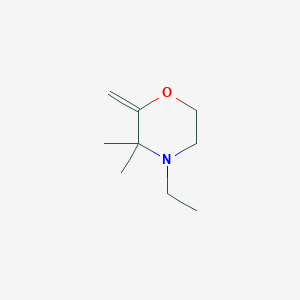
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
